molecular formula C29H30ClN3O3S B1461616 Rhodamine B isothiocyanate CAS No. 36877-69-7

Rhodamine B isothiocyanate

Cat. No.: B1461616
CAS No.: 36877-69-7
M. Wt: 536.1 g/mol
InChI Key: ASPXTKVHMNAXGJ-UHFFFAOYSA-N
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Description

Rhodamine B isothiocyanate (RBITC) is a fluorescent dye . It is commonly used in biological imaging and labeling applications . It can be covalently attached to amino groups on proteins and other biomolecules, making it useful for fluorescent labeling of cells and tissues .


Synthesis Analysis

An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling . Ease of use in conjugation to amino groups, high stability, and excellent photophysical properties are demonstrated .


Molecular Structure Analysis

This compound has an isothiocyanate functional group that can be covalently attached to amino groups on proteins inside cells .


Chemical Reactions Analysis

This compound exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .


Physical and Chemical Properties Analysis

This compound is an organic fluorescence dye . It is widely used as a fluorescent tag in a variety of biological applications . It exhibits not only a strong surface-enhanced Raman scattering (SERS) signal but also a measurable amount of fluorescence .

Scientific Research Applications

Surface-Enhanced Raman Scattering and Fluorescent Imaging

Rhodamine B isothiocyanate-modified silver nanoaggregates on dielectric beads have been used for surface-enhanced Raman scattering (SERS) and fluorescent imaging. This application is significant in biological sensing and recognition, utilizing optical and spectroscopic properties (Kim, Lee, Lee, & Shin, 2008).

Capillary Zone Electrophoresis

It has been used as a dye-stuff for labeling proteins to improve the sensitivity of on-line chemiluminescence detection of proteins separated by capillary zone electrophoresis (Hara, Nishida, Kayama, & Nakajima, 1994).

Studies on Microcrystalline Cellulose

This compound adsorbed onto microcrystalline cellulose has been studied for its ultraviolet/visible absorption, luminescence, and X-ray photoelectron spectroscopic properties (Ferreira et al., 1998).

Monitoring Protein Unfolding

The use of this compound as an extrinsic fluorophore to measure rotational motions of proteins has been described, particularly in the context of methanol-induced protein unfolding (Soleilhac et al., 2017).

Migration of Lymphocytes in Sheep

This compound has been used to study lymphocyte migration in sheep, showing its utility in biological and medical research (Abernethy, Chin, Lyons, & Hay, 1985).

Detection of Heavy Metals

Developed as fluorescent and colorimetric chemodosimeters, rhodamine-active probes including this compound have shown high selectivity and sensitivity in detecting heavy metals such as mercury (Hg2+) in biological environments (Long, Yang, & Yang, 2017).

Fluorescence Quenching for Sulfur Dioxide Detection

This compound has been used in the development of optical sensors for measuring sulfur dioxide, showcasing its potential in environmental monitoring (Razek, Miller, Hassan, & Arnold, 1999).

Detection of Silver Ions

The use of this compound adsorbed MoS2 nanosheets for the sensitive and selective detection of silver ions has been explored, indicating its application in environmental and chemical sensing (Yang et al., 2015).

Safety and Hazards

Rhodamine B isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation .

Future Directions

The future application of Rhodamine B isothiocyanate could be in diverse areas of research such as drug or gene delivery . An efficient synthesis for silicon-rhodamines was developed, enabling the preparation and evaluation of silicon-rhodamine isothiocyanate (SITC) as a novel tool for facile fluorescent labeling .

Biochemical Analysis

Biochemical Properties

Rhodamine B isothiocyanate plays a crucial role in biochemical reactions due to its isothiocyanate functional group, which allows it to form stable covalent bonds with amino groups on proteins and other biomolecules. This property makes it an excellent fluorescent tag for labeling cells and tissues. This compound interacts with enzymes, proteins, and other biomolecules, facilitating the detection and tracking of these molecules in complex biological samples .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent marker, enabling the visualization of cellular structures and processes. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by providing insights into the localization and interaction of biomolecules within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with amino groups on proteins and other biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. This compound can also induce changes in gene expression by labeling specific proteins or nucleic acids, allowing researchers to study the molecular mechanisms underlying various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its fluorescence intensity may decrease over time due to photobleaching or chemical degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound is generally well-tolerated and can be used for imaging and labeling purposes without significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, allowing researchers to study the distribution of labeled biomolecules in different cellular compartments and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enabling detailed studies of subcellular structures and processes .

Properties

IUPAC Name

[9-(2-carboxy-6-isothiocyanatophenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O3S.ClH/c1-5-31(6-2)19-12-14-21-25(16-19)35-26-17-20(32(7-3)8-4)13-15-22(26)27(21)28-23(29(33)34)10-9-11-24(28)30-18-36;/h9-17H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPXTKVHMNAXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=CC=C4N=C=S)C(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Rhodamine B isothiocyanate
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Rhodamine B isothiocyanate
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Rhodamine B isothiocyanate
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Rhodamine B isothiocyanate
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Rhodamine B isothiocyanate
Reactant of Route 6
Rhodamine B isothiocyanate

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